1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(3,4-dimethoxybenzyl)urea
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Description
1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(3,4-dimethoxybenzyl)urea is a useful research compound. Its molecular formula is C19H22N4O3S and its molecular weight is 386.47. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Novel Compounds
One key area of application involves the synthesis of novel pyrazole, thiophene, and urea derivatives, which are important in the development of new materials and pharmaceuticals. Abdelrazek et al. (2010) discussed the dimerization reactions involving furan or thiophene derivatives to afford pyridine and naphthyridine derivatives, which are structurally related to the compound and showcase the synthetic versatility of similar structures Abdelrazek et al., 2010.
Biological Evaluation
Another significant application is the biological evaluation of these compounds. Nassar et al. (2015) outlined an efficient method to obtain pyrazolo[3,4-d]pyrimidine derivatives, which were tested against mouse tumor model cancer cell lines, indicating the potential of similar structures in cancer research Nassar et al., 2015.
Structural and Functional Modeling
Compounds like the one are also used in the structural and functional modeling of biological targets. Getlik et al. (2012) presented the design and synthesis of N-pyrazole, N'-thiazole-ureas as potent inhibitors of p38α MAPK, demonstrating the application of similar compounds in designing enzyme inhibitors Getlik et al., 2012.
Materials Science
In materials science, such compounds are investigated for their potential in forming novel gels and materials with unique properties. Lloyd and Steed (2011) explored the gelation properties of a related urea derivative, indicating the relevance of such compounds in developing new material technologies Lloyd & Steed, 2011.
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S/c1-25-16-7-6-14(11-17(16)26-2)12-20-19(24)21-13-15(18-5-3-10-27-18)23-9-4-8-22-23/h3-11,15H,12-13H2,1-2H3,(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMGJGSFPRCYIRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NCC(C2=CC=CS2)N3C=CC=N3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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